Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate
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Overview
Description
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane: is a chemical compound with the molecular formula C₁₂H₂₂N₂O₆. It is a derivative of 1,8-diamino-3,6-dioxaoctane, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of ethoxycarbonyl groups attached to the nitrogen atoms, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane typically involves the reaction of 1,8-diamino-3,6-dioxaoctane with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1,8-diamino-3,6-dioxaoctane in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C) to control the reaction rate.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
- The crude product is purified by column chromatography to obtain pure N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane.
Industrial Production Methods
In an industrial setting, the production of N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane can be scaled up by using larger reaction vessels and automated systems for reagent addition and temperature control. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane can undergo various chemical reactions, including:
Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield 1,8-diamino-3,6-dioxaoctane and ethanol.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution Reactions: Alkyl halides, acyl chlorides, and appropriate solvents such as dichloromethane or tetrahydrofuran.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst such as an acid or base.
Major Products Formed
Hydrolysis: 1,8-diamino-3,6-dioxaoctane and ethanol.
Substitution Reactions: N-substituted derivatives of 1,8-diamino-3,6-dioxaoctane.
Condensation Reactions: Schiff bases or imines.
Scientific Research Applications
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound can be used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane depends on its chemical reactivity. The ethoxycarbonyl groups can be hydrolyzed to release the active 1,8-diamino-3,6-dioxaoctane, which can then interact with various molecular targets. The amino groups can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,8-Diamino-3,6-dioxaoctane: The parent compound without the ethoxycarbonyl groups.
2,2’- (Ethylenedioxy)bis(ethylamine): A similar compound with a different spacer between the amino groups.
1,11-Diamino-3,6,9-trioxaundecane: A compound with a longer spacer and additional oxygen atoms.
Uniqueness
N,N’-bisethoxycarbonyl-1,8-diamino-3,6-dioxaoctane is unique due to the presence of ethoxycarbonyl groups, which can influence its solubility, reactivity, and potential applications. These groups can be selectively removed or modified, providing versatility in chemical synthesis and applications.
Properties
CAS No. |
57684-45-4 |
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Molecular Formula |
C12H24N2O6 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl N-[2-[2-[2-(ethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O6/c1-3-19-11(15)13-5-7-17-9-10-18-8-6-14-12(16)20-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
RTKXOALIMMDOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCOCCOCCNC(=O)OCC |
Origin of Product |
United States |
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